molecular formula C14H16BrN3O3 B10829034 MMB-5Br-INACA

MMB-5Br-INACA

Cat. No.: B10829034
M. Wt: 354.20 g/mol
InChI Key: RXTFXWHQSYFULF-NSHDSACASA-N
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Description

MMB-5Br-INACA, also known as methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. This compound is an indazole-3-carboxamide derivative and has been sold as a designer drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMB-5Br-INACA involves the reaction of 5-bromo-1H-indazole-3-carboxylic acid with L-valine methyl ester in the presence of coupling reagents. The reaction typically occurs under mild conditions, with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography .

Industrial Production Methods

The process involves large-scale reactions with appropriate scaling of reagents and solvents, followed by purification steps to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

MMB-5Br-INACA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Mechanism of Action

MMB-5Br-INACA exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, in the central nervous system and peripheral tissues. This binding mimics the effects of THC, leading to psychoactive and physiological responses. The compound’s molecular targets and pathways involve the activation of G-protein coupled receptors, which modulate neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to MMB-5Br-INACA include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a bromine atom at the 5-position of the indazole ring. This structural modification influences its binding affinity and activity at cannabinoid receptors, distinguishing it from other synthetic cannabinoids .

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate

InChI

InChI=1S/C14H16BrN3O3/c1-7(2)11(14(20)21-3)16-13(19)12-9-6-8(15)4-5-10(9)17-18-12/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

RXTFXWHQSYFULF-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NNC2=C1C=C(C=C2)Br

Origin of Product

United States

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